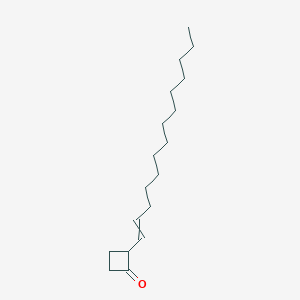
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly referred to as cubeb oil. The compound has a molecular formula of C₁₈H₃₂O and a molecular weight of 264.4 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one typically involves the cyclization of a suitable precursor. One common method is the reaction of a tetradecenyl halide with a cyclobutanone derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils. The extraction process typically includes steam distillation followed by purification steps like chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutanones with various functional groups.
Aplicaciones Científicas De Investigación
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils.
Mecanismo De Acción
The mechanism of action of 2-(Tetradec-1-EN-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane integrity of microorganisms.
Comparación Con Compuestos Similares
2-(Tetradec-1-EN-1-YL)cyclobutan-1-one can be compared with other similar compounds, such as:
2-(5Z)-5-Tetradecenylcyclobutanone: Shares a similar structure but may have different stereochemistry.
Cyclobutanone derivatives: Other cyclobutanone derivatives with varying alkyl or alkenyl groups.
The uniqueness of this compound lies in its specific tetradecenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
152245-80-2 |
|---|---|
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-tetradec-1-enylcyclobutan-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(17)19/h13-14,17H,2-12,15-16H2,1H3 |
Clave InChI |
KVUVHMVOLOMDME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=CC1CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


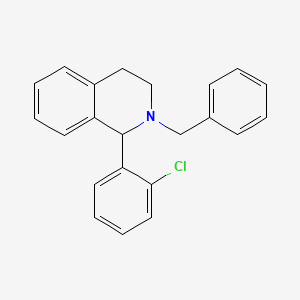
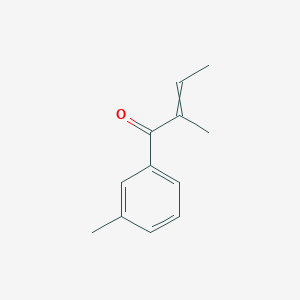
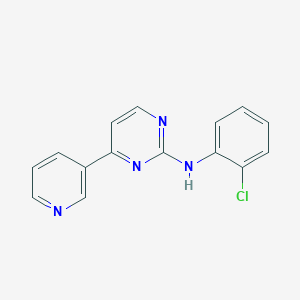
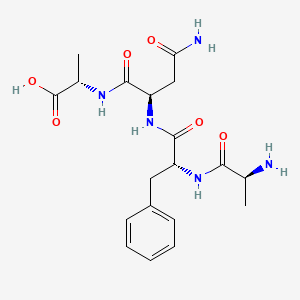
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
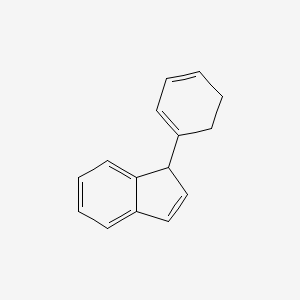
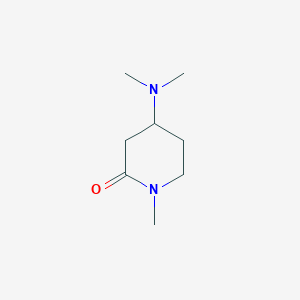
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
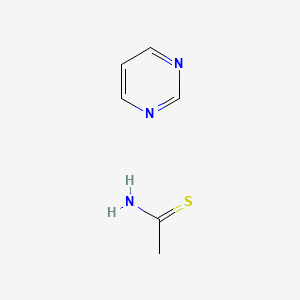
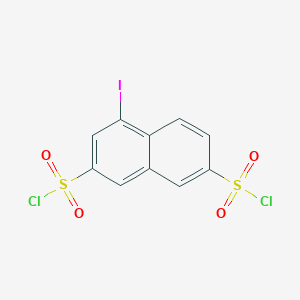
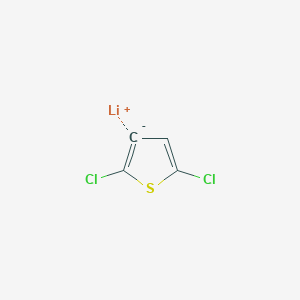
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
